
3-(1H-pyrrol-2-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-pyrrol-2-yl)propanehydrazide is a nitrogen-containing heterocyclic compound It features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a propanehydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-2-yl)propanehydrazide typically involves the reaction of 3-(1H-pyrrol-2-yl)propanoic acid with hydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-pyrrol-2-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Oxidation of this compound can yield pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction can produce 3-(1H-pyrrol-2-yl)propylamine.
Substitution: Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-(1H-pyrrol-2-yl)propanehydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(1H-pyrrol-2-yl)propanehydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and pyrrole moieties. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-pyrrol-2-yl)propanoic acid: This compound is structurally similar but lacks the hydrazide group.
3-(1H-pyrrol-2-yl)propylamine: This is a reduced form of 3-(1H-pyrrol-2-yl)propanehydrazide.
3-(1-Methyl-1H-pyrrol-2-yl)pyridine: This compound features a pyridine ring instead of the propanehydrazide group.
Uniqueness
This compound is unique due to its combination of a pyrrole ring and a hydrazide group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-(1H-pyrrol-2-yl)propanehydrazide |
InChI |
InChI=1S/C7H11N3O/c8-10-7(11)4-3-6-2-1-5-9-6/h1-2,5,9H,3-4,8H2,(H,10,11) |
Clave InChI |
ZQDQGJYKPXFBNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)CCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


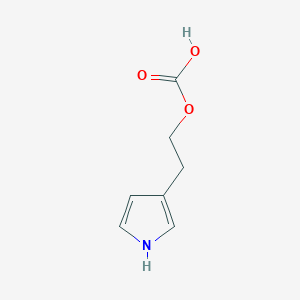

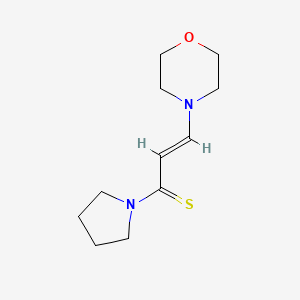
![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)

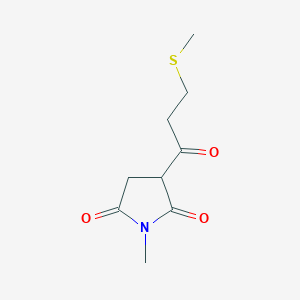



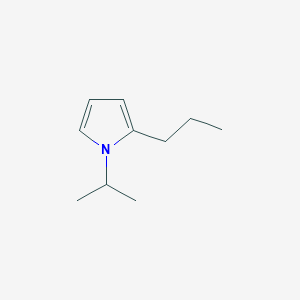
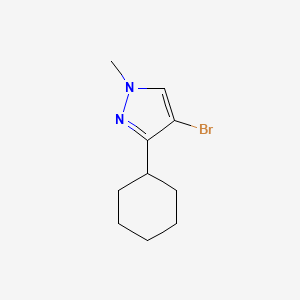
![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)
![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)
